molecular formula C19H14N2O2S B12130888 4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine

4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B12130888
M. Wt: 334.4 g/mol
InChI Key: SGWXLZXCOSRCIG-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxyphenol with 2-bromo-5-phenylthiophene in the presence of a base to form the intermediate compound. This intermediate is then reacted with a suitable pyrimidine precursor under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine
  • 4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
  • 4-(2-Methoxyphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Uniqueness

4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenoxy group and the phenylthieno core provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

4-(2-methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H14N2O2S/c1-22-15-9-5-6-10-16(15)23-18-17-14(13-7-3-2-4-8-13)11-24-19(17)21-12-20-18/h2-12H,1H3

InChI Key

SGWXLZXCOSRCIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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